Onpg-13C-1

説明

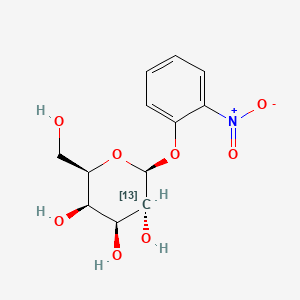

ONPG-13C-1 (o-nitrophenyl-β-D-galactopyranoside-1-$^{13}\text{C}$) is a $^{13}\text{C}$-isotopically labeled derivative of ONPG, a chromogenic substrate widely used to assay β-galactosidase activity. The incorporation of a stable $^{13}\text{C}$ isotope at the C-1 position of the galactopyranosyl moiety enables precise tracking of enzymatic hydrolysis products in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses .

特性

分子式 |

C12H15NO8 |

|---|---|

分子量 |

302.24 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1 |

InChIキー |

KUWPCJHYPSUOFW-NNFDCANYSA-N |

異性体SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

正規SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .

Industrial Production Methods

Industrial production of Onpg-13C-1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .

化学反応の分析

Types of Reactions

Onpg-13C-1 primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. The hydrolysis of Onpg-13C-1 results in the formation of galactose and o-nitrophenol, the latter being a yellow-colored compound that can be easily detected .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH range of 6.5 to 8.0 and a temperature range of 35-37°C .

Major Products

The major products of the hydrolysis reaction are galactose and o-nitrophenol. The yellow color of o-nitrophenol allows for easy detection and quantification of β-galactosidase activity .

科学的研究の応用

Onpg-13C-1 is widely used in scientific research for the detection and quantification of β-galactosidase activity. Its applications span various fields, including:

作用機序

Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of Onpg-13C-1 is the active site of β-galactosidase, where the hydrolysis reaction occurs .

類似化合物との比較

Data Table: Comparative Analysis

| Compound | Isotopic Label | Detection Method | Sensitivity | Key Applications |

|---|---|---|---|---|

| ONPG-13C-1 | $^{13}\text{C}$ (C-1) | NMR, MS | High | Metabolic tracking, enzyme assays |

| ONPG | None | Spectrophotometry | Moderate | Routine β-galactosidase assays |

| X-Gal | None | Visual (blue precipitate) | High | Cloning, histochemistry |

| ONPG-$^{14}\text{C}$ | $^{14}\text{C}$ (C-1) | Scintillation counting | High | Radiotracer studies (obsolete) |

Research Findings

- Metabolic Tracing : ONPG-13C-1 hydrolysis products (e.g., $^{13}\text{C}$-galactose) are reliably tracked in NMR studies, enabling real-time analysis of sugar metabolism in cell cultures .

- Cost-Benefit Tradeoffs : While ONPG-13C-1 is 5–10× more expensive than unlabeled ONPG, its utility in advanced metabolic studies justifies the cost .

Critical Considerations

- Synthesis Challenges : Achieving high isotopic purity (>99%) requires rigorous purification, as contaminants can skew NMR/MS data .

- Nomenclature Standards: Adherence to IUPAC rules is critical; for example, "o-nitrophenyl-β-D-galactopyranoside-1-$^{13}\text{C}$" avoids ambiguity in labeling position .

- Data Reproducibility : Supporting Information (SI) files in published studies often include detailed synthetic protocols and spectroscopic validation (e.g., $^{13}\text{C}$-NMR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。